molecular formula C6H9NO B6596834 5-(1-Methylethyl)-oxazole CAS No. 32999-01-2

5-(1-Methylethyl)-oxazole

Cat. No.: B6596834
CAS No.: 32999-01-2
M. Wt: 111.14 g/mol
InChI Key: FGBZKVZPZYYCLH-UHFFFAOYSA-N
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Description

5-(1-Methylethyl)-oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a 1-methylethyl group at the 5-position. Oxazoles are a class of five-membered aromatic rings containing one oxygen and one nitrogen atom. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylethyl)-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with amides or nitriles in the presence of a base. For example, the reaction of 2-bromo-2-methylpropanal with formamide under basic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylethyl)-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

5-(1-Methylethyl)-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Methylethyl)-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound without the 1-methylethyl substitution.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: A similar heterocycle with a sulfur atom replacing the oxygen.

Uniqueness

5-(1-Methylethyl)-oxazole is unique due to the presence of the 1-methylethyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its stability, solubility, and potential biological activity compared to other oxazole derivatives.

Properties

IUPAC Name

5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBZKVZPZYYCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313142
Record name 5-(1-Methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32999-01-2
Record name 5-(1-Methylethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32999-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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